molecular formula C11H12O3 B3106195 3-Allyloxyphenylacetic acid CAS No. 156945-58-3

3-Allyloxyphenylacetic acid

Cat. No.: B3106195
CAS No.: 156945-58-3
M. Wt: 192.21 g/mol
InChI Key: RTHKISHXRFOBHX-UHFFFAOYSA-N
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Description

3-Allyloxyphenylacetic acid (3-AOP) is a naturally occurring organic compound with a variety of interesting properties. It has been studied extensively in recent years due to its potential applications in both scientific research and industrial production. 3-AOP is an important intermediate in the synthesis of other compounds and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Electropolymerization and Biosensor Development

3-Hydroxyphenylacetic acid (3-HPA), closely related to 3-Allyloxyphenylacetic acid, has been used as a monomer in the synthesis of polymeric films by electropolymerization. These films are valuable as supports for the immobilization of biomolecules in electrochemical biosensors. A quantum mechanical study helped elucidate the electropolymerization mechanism of 3-HPA, revealing insights into the formation of polyethers from phenoxide radicals and aromatic ring-based radicals (Ferreira et al., 2012).

Catalytic Carboxylation

In the realm of chemical synthesis, catalytic carboxylation of the allylic C(sp3)-H bond of terminal alkenes with CO2 has been developed using a Co/Xantphos complex. This process effectively transforms a range of allylarenes, including potentially this compound, into linear styrylacetic acid derivatives (Michigami, Mita, & Sato, 2017).

Radical Scavenging and Antioxidative Properties

A computational study on 3-Hydroxyphenylacetic acid (3-HPA) examined its potency in inactivating various free radicals. This research suggests that 3-HPA, and by extension structurally similar compounds like this compound, could effectively scavenge free radicals, contributing to protection against diseases mediated by oxidative stress (Amic et al., 2015).

Properties

IUPAC Name

2-(3-prop-2-enoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-6-14-10-5-3-4-9(7-10)8-11(12)13/h2-5,7H,1,6,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHKISHXRFOBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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